2-(4-fluorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions, often using pyridine derivatives as starting materials.
Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through electrophilic aromatic substitution reactions, using fluorobenzene or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The fluorophenyl and pyridinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-(4-bromophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide
- 2-(4-methylphenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-(4-fluorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Biological Activity
The compound 2-(4-fluorophenyl)-N-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives. For this specific compound, the synthetic route may include steps such as:
- Preparation of the 1,3,4-oxadiazole core.
- Introduction of the pyridine moiety.
- Alkylation with acetamide derivatives.
Anticancer Properties
Recent studies have demonstrated that compounds containing the oxadiazole scaffold exhibit significant anticancer activity. In particular:
- Cytotoxicity Tests : Compounds similar to This compound were tested against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells.
- IC50 Values : The compound exhibited notable IC50 values in the range of 1.59 to 7.48 μM against A549 cells, indicating potent cytotoxic effects compared to standard chemotherapeutics like cisplatin .
The mechanism underlying the anticancer activity of oxadiazole derivatives often involves:
-
Induction of Apoptosis : Studies indicated that these compounds can induce apoptosis in cancer cells through mitochondrial membrane depolarization and activation of caspase pathways. For instance, one study reported that certain derivatives led to a higher percentage of caspase-3 activity compared to cisplatin .
Compound % Caspase-3 Positive Cells Control 0.8 Compound X 3.4 Cisplatin 11.3
Antimicrobial and Antiviral Activities
In addition to anticancer properties, oxadiazole derivatives have shown promise as antimicrobial agents. They have been evaluated against various bacterial strains and viruses, with some compounds demonstrating significant inhibitory effects.
Structure-Activity Relationship (SAR)
The biological activity of This compound can be influenced by structural modifications:
- Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Pyridine Integration : The pyridine moiety contributes to the overall pharmacological profile by potentially interacting with biological targets through hydrogen bonding.
Case Study 1: Antitumor Activity
A study investigating a series of oxadiazole derivatives found that those similar to This compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity was attributed to differential expression of drug transporters in cancerous tissues .
Case Study 2: Antimicrobial Efficacy
Another research effort highlighted the antimicrobial potential of oxadiazole derivatives against resistant bacterial strains. The compounds were assessed for their minimum inhibitory concentrations (MICs), revealing effective inhibition at low concentrations .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c16-12-3-1-10(2-4-12)9-13(21)18-15-20-19-14(22-15)11-5-7-17-8-6-11/h1-8H,9H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATNYPKFEAATRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NN=C(O2)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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